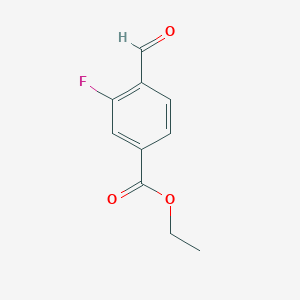

Ethyl 3-fluoro-4-formylbenzoate

Description

Contextual Significance in Synthetic Methodologies

The strategic placement of the functional groups in Ethyl 3-fluoro-4-formylbenzoate makes it a significant precursor in various synthetic strategies. The aldehyde group is a versatile handle for forming carbon-carbon and carbon-heteroatom bonds through reactions such as Wittig, Horner-Wadsworth-Emmons, and reductive amination. ambeed.com The fluorine atom and the ethyl ester group also play crucial roles in modulating the reactivity of the aromatic ring and providing further points for molecular elaboration.

The compound is particularly noted for its application in the construction of heterocyclic systems and as a building block in the synthesis of biologically active molecules and functional materials. Its structural motifs are found in various pharmacologically relevant scaffolds.

Overview of Key Functional Groups and Their Research Implications

The chemical behavior of this compound is dictated by the interplay of its three key functional groups: the formyl (aldehyde), the fluoro, and the ethyl benzoate (B1203000) (ester) moieties.

The Formyl Group: The aldehyde functionality is a primary site for a multitude of chemical reactions. It readily participates in condensation reactions, such as the Knoevenagel condensation, which are fundamental in the synthesis of more complex structures. ambeed.com Furthermore, it can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to a different set of derivatives. The electrophilic nature of the aldehyde carbon makes it a target for various nucleophiles.

The Fluoro Group: The presence of a fluorine atom on the aromatic ring significantly influences the molecule's electronic properties. As a strongly electron-withdrawing group, it can activate the ring for nucleophilic aromatic substitution reactions. This allows for the introduction of a wide range of substituents at the C-3 position. Moreover, the incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

The combination of these functional groups in a single molecule allows for a stepwise and controlled synthetic approach, where each group can be addressed selectively under different reaction conditions. This multi-faceted reactivity profile underscores the importance of this compound as a versatile building block in modern organic synthesis.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1640117-38-9 bldpharm.com |

| Molecular Formula | C₁₀H₉FO₃ fluorochem.co.uk |

| Molecular Weight | 196.17 g/mol cymitquimica.com |

| Purity | Typically ≥97.0% fluorochem.co.uk |

Spectroscopic Data for Related Analogs

| Compound | ¹H NMR Data | ¹³C NMR Data |

| ethyl 4-formylbenzoate (B8722198) | δ 10.11 (s, 1H), 8.14 (d, J = 7.9 Hz, 2H), 8.02 (d, J = 7.9 Hz, 2H), 4.42 (q, J = 7.1 Hz, 2H), 1.43 (t, J = 7.1 Hz, 3H) rsc.org | δ 191.8, 165.6, 139.1, 135.5, 130.2, 129.5, 61.6, 14.3 rsc.org |

| 4-fluorobenzaldehyde | δ 9.97 (s, 1H), 7.98 – 7.85 (m, 2H), 7.26 – 7.16 (m, 2H) rsc.org | δ 190.5, 166.5 (d, J = 256.7 Hz), 132.8 (d, J = 9.5 Hz), 132.2 (d, J = 9.7 Hz), 116.4 (d, J = 22.3 Hz) rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-fluoro-4-formylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c1-2-14-10(13)7-3-4-8(6-12)9(11)5-7/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAIWTFXQTNXSOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 3 Fluoro 4 Formylbenzoate and Analogues

Strategic Retrosynthesis of the Ethyl 3-fluoro-4-formylbenzoate Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. egrassbcollege.ac.in For this compound, the analysis involves identifying the key bond disconnections and functional group interconversions (FGIs) that lead to plausible precursors.

A primary retrosynthetic approach would involve disconnecting the ester and formyl groups. The most logical disconnection is the C-O bond of the ethyl ester, which points to 3-fluoro-4-formylbenzoic acid as the immediate precursor via an esterification reaction. youtube.com This is a standard and reliable transformation.

Further deconstruction of 3-fluoro-4-formylbenzoic acid suggests two main pathways based on the introduction of the formyl and fluoro groups:

Pathway A: Formylation as the key step. This route starts from a fluorinated precursor. A functional group interconversion (FGI) on the formyl group leads back to a methyl group. This suggests that 3-fluoro-4-methylbenzoic acid could be a precursor, which would be oxidized to form the aldehyde. Alternatively, direct formylation of 3-fluorobenzoic acid or its ethyl ester could be considered.

Pathway B: Fluorination as the key step. This strategy begins with a non-fluorinated, formylated precursor. The disconnection of the C-F bond points towards a precursor like ethyl 4-formyl-3-hydroxybenzoate (via nucleophilic substitution) or ethyl 4-formylbenzoate (B8722198) (via electrophilic aromatic substitution).

These retrosynthetic pathways highlight the central challenge: the regioselective introduction of three different substituents onto the aromatic ring. The choice of the forward synthesis route will depend on the availability and cost of starting materials, as well as the efficiency and selectivity of each chemical step. egrassbcollege.ac.in A possible retrosynthetic scheme is outlined in Figure 1.

Figure 1: Retrosynthetic Analysis of this compound

mermaid

graph TD

A[this compound] -->|Ester Disconnection (FGI)| B(3-Fluoro-4-formylbenzoic acid);

B -->|Formyl Group Disconnection (FGI)| C(3-Fluoro-4-methylbenzoic acid);

B -->|C-F Bond Disconnection| D(3-Hydroxy-4-formylbenzoic acid);

C -->|Further Disconnection| E[Simpler Precursors, e.g., 3-Fluoro-4-methylaniline];

D -->|Further Disconnection| F[Simpler Precursors, e.g., 4-Formylbenzoic acid];

Catalytic Approaches in this compound Synthesis.

Organocatalytic Methods

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis and for the construction of complex molecular architectures. mdpi.combeilstein-journals.org While specific literature on the direct organocatalytic synthesis of this compound is limited, the principles of organocatalysis can be applied to the synthesis of its analogues and precursors. Chiral amines, phosphoric acids, and N-heterocyclic carbenes (NHCs) are common classes of organocatalysts that could be employed for transformations involving substituted benzaldehydes. mdpi.comhznu.edu.cn

For instance, the formylation of a fluorinated benzoic acid ester precursor could potentially be achieved using organocatalytic methods. The development of novel organocatalytic cascade reactions allows for the synthesis of polysubstituted aromatic compounds from simpler starting materials in a highly regio- and chemo-selective manner. unm.edu The application of such methods to a suitable fluorinated benzene (B151609) derivative could provide a direct route to this compound.

Research into the organocatalytic synthesis of bicyclic diketones and their analogues has demonstrated the utility of organocatalysts in achieving high stereoselectivity for complex ring systems. uniroma1.it These studies often involve reactions with substituted aldehydes, highlighting the broad applicability of these catalysts.

Table 1: Representative Organocatalytic Transformations for Benzaldehyde (B42025) Analogues

| Catalyst | Substrate | Reagent | Product Type | Yield (%) | Enantiomeric Excess (%) | Reference |

| Chiral Amine | Dienone | Allenoate | Spirooxindole Analogue | Up to 99 | Up to 98 | beilstein-journals.org |

| Chiral Phosphoric Acid | Dicarbaldehyde | Aniline | Axially Chiral Diaryl Ether | High | High | hznu.edu.cn |

| N-Heterocyclic Carbene | Dialdehyde | Ethyl Alcohol | Axially Chiral Ester | Good | Up to 99 | hznu.edu.cn |

This table presents data for analogous reactions to illustrate the potential of organocatalysis. Specific data for this compound is not available.

Heterogeneous Catalysis

Heterogeneous catalysis offers significant practical advantages, including ease of catalyst separation from the reaction mixture, potential for catalyst recycling, and suitability for continuous flow processes. ukzn.ac.za These catalysts are typically solid materials, such as metals or metal oxides supported on a high-surface-area material. ukzn.ac.za For the synthesis of substituted benzaldehydes like this compound, heterogeneous catalytic methods often focus on the oxidation of corresponding toluenes or benzyl (B1604629) alcohols, or the reductive formylation of benzoic acid derivatives.

While direct examples for this compound are not prominent in the literature, related transformations have been extensively studied. For example, the oxidation of substituted benzaldehydes to their corresponding benzoic acids has been achieved with high efficiency using phase transfer catalysis, a form of heterogeneous catalysis. chemijournal.com The reverse reaction, the selective reduction of a carboxylic acid or its ester to an aldehyde, is a challenging but important transformation where heterogeneous catalysts can play a key role.

Furthermore, the synthesis of various heterocyclic compounds using substituted benzaldehydes as starting materials has been successfully demonstrated with heterogeneous catalysts. doi.orgmdpi.com For instance, metal-organic frameworks (MOFs) like MIL-101(Cr) have been used as efficient heterogeneous catalysts for the one-pot synthesis of substituted imidazoles from various aromatic aldehydes. mdpi.com Similarly, ceria-doped zirconia and other mixed metal oxides have been employed in multicomponent reactions to produce complex heterocyclic structures. ukzn.ac.za These examples underscore the potential of heterogeneous catalysis in reactions involving functionalized benzaldehydes.

Table 2: Examples of Heterogeneous Catalysis for Reactions Involving Substituted Benzaldehydes

This table showcases the application of heterogeneous catalysts in reactions with substituted benzaldehydes, indicating their potential utility in the synthesis and derivatization of this compound.

Mechanistic Investigations of Reactions Involving Ethyl 3 Fluoro 4 Formylbenzoate

Reactivity of the Aldehyde Moiety: Electrophilic and Nucleophilic Pathways

The aldehyde group is a key reactive center in Ethyl 3-fluoro-4-formylbenzoate, participating in a variety of transformations typical of aromatic aldehydes. Its reactivity is influenced by the electronic effects of the other substituents on the benzene (B151609) ring.

Condensation Reactions

The aldehyde functionality readily undergoes condensation reactions, most notably the Knoevenagel condensation, which is a cornerstone for carbon-carbon bond formation. researchgate.netscite.ai In a typical Knoevenagel condensation, the aldehyde reacts with an active methylene (B1212753) compound in the presence of a basic catalyst, such as an amine, to form an α,β-unsaturated product. researchgate.netnih.gov

The mechanism of the base-catalyzed aldol (B89426) condensation, a related process, involves the formation of an enolate from the active methylene compound, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. escholarship.org For this compound, the presence of the electron-withdrawing fluorine atom and the ethyl ester group enhances the electrophilicity of the formyl carbon, thereby accelerating the nucleophilic attack. acs.org The reaction proceeds through a tetrahedral intermediate, which then eliminates a molecule of water to yield the final condensed product. escholarship.org The rate of these condensation reactions is sensitive to the nature of the substituents on the benzaldehyde (B42025) ring; electron-withdrawing groups generally increase the reaction rate. zenodo.org

Table 1: Knoevenagel Condensation of Aromatic Aldehydes

| Aldehyde | Active Methylene Compound | Catalyst | Product Type | Reference |

| Substituted Benzaldehydes | Ethyl Cyanoacetate | DABCO/[HyEtPy]Cl | Ethyl (E)-2-cyano-3-arylacrylate | nih.gov |

| Aromatic Aldehydes | Ethyl 4-chloro-3-oxobutanoate | Morpholine/Acetic Acid | Ethyl 2-chloroacetyl-3-arylpropenoate | scite.ai |

| Benzaldehyde Derivatives | Malononitrile | Piperidine | Dicyanovinylarenes | researchgate.net |

Reductions and Oxidations

The aldehyde group of this compound can be selectively reduced or oxidized.

Reductions: The reduction of the aldehyde to a primary alcohol is a common transformation. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent often used for this purpose. masterorganicchemistry.comyoutube.com The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. youtube.compressbooks.pub This is followed by protonation of the resulting alkoxide intermediate by a protic solvent (like methanol (B129727) or ethanol) to yield the primary alcohol. youtube.compressbooks.pub Notably, NaBH₄ is generally not strong enough to reduce the ethyl ester group under standard conditions, allowing for the chemoselective reduction of the aldehyde. masterorganicchemistry.com However, stronger reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the aldehyde and the ester functionalities. numberanalytics.com

Oxidations: The aldehyde group can be oxidized to a carboxylic acid. While specific studies on the oxidation of this compound are not prevalent in the provided results, the oxidation of substituted formylbenzoates is a known transformation. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid are typically used for this purpose. The mechanism of such oxidations often involves the formation of a hydrate (B1144303) intermediate from the aldehyde, which is then oxidized.

Addition Reactions (e.g., Carbene-catalyzed additions)

The aldehyde group is susceptible to various addition reactions. N-Heterocyclic carbenes (NHCs) can catalyze the addition of various nucleophiles to aldehydes. While specific examples with this compound are not detailed in the provided search results, the general mechanism involves the NHC adding to the aldehyde to form a Breslow intermediate. This intermediate can then react with a variety of electrophiles.

Reactivity of the Ethyl Ester Functionality: Ester Exchange and Hydrolysis Mechanisms

The ethyl ester group of this compound can undergo both hydrolysis and transesterification reactions, typically under acidic or basic conditions.

Ester Hydrolysis:

Acid-Catalyzed Hydrolysis: This is a reversible process, essentially the reverse of Fischer esterification. chemistrysteps.comlibretexts.org The mechanism begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, an ethanol (B145695) molecule is eliminated, and deprotonation yields the corresponding carboxylic acid (3-fluoro-4-formylbenzoic acid) and ethanol. chemistrysteps.com

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction. chemistrysteps.comlibretexts.org The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. The elimination of the ethoxide ion (a stronger base than the hydroxide ion) is followed by an acid-base reaction where the newly formed carboxylic acid is deprotonated by the base to form a carboxylate salt. chemistrysteps.com

Transesterification: This reaction involves the exchange of the ethyl group of the ester with another alkyl group from an alcohol. masterorganicchemistry.com

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. masterorganicchemistry.com

Base-Catalyzed Transesterification: This process is initiated by the nucleophilic attack of an alkoxide ion on the ester's carbonyl carbon. The subsequent elimination of the original ethoxide ion results in the formation of a new ester. masterorganicchemistry.com

Aromatic Ring Reactivity: Nucleophilic Aromatic Substitution (SNAr) Driven by Fluorine

The fluorine atom on the aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing aldehyde and ethyl ester groups, particularly at the ortho and para positions relative to the fluorine, is crucial for this reactivity. masterorganicchemistry.com These groups activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance. masterorganicchemistry.comnih.gov

The SNAr mechanism is a two-step process:

Addition: A nucleophile attacks the carbon atom bearing the fluorine atom, leading to the formation of the resonance-stabilized Meisenheimer complex. This step is typically the rate-determining step. nih.gov

Elimination: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored.

The order of reactivity for halogens as leaving groups in SNAr reactions is generally F > Cl > Br > I. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and better able to stabilize the developing negative charge in the transition state leading to the Meisenheimer complex. masterorganicchemistry.comnih.gov Studies on related fluoroarenes have shown that they readily undergo SNAr reactions with various nucleophiles, such as amines and alkoxides, often under mild conditions. researchgate.netmdpi.com

Interplay of Functional Groups on Reaction Selectivity and Rate

The reactivity and selectivity of reactions involving this compound are governed by the electronic and steric interplay of its three functional groups.

Electronic Effects: The fluorine atom, formyl group, and ethyl ester group are all electron-withdrawing groups (EWGs). purechemistry.orgstpeters.co.in Their combined inductive and resonance effects decrease the electron density of the aromatic ring, making it more susceptible to nucleophilic attack (as in SNAr) and less reactive towards electrophilic aromatic substitution. libretexts.orgucsb.edulibretexts.org The electron-withdrawing nature of these groups also enhances the electrophilicity of the aldehyde's carbonyl carbon, increasing its reactivity towards nucleophiles in condensation and addition reactions. acs.org

Directing Effects: In the context of SNAr, the ortho aldehyde and meta ester groups relative to the fluorine atom both contribute to the activation of the C-F bond for nucleophilic attack. The para relationship between the aldehyde and ester groups means they work in concert to withdraw electron density from the ring.

Steric Effects: The substituents on the ring can also exert steric hindrance, which can influence the regioselectivity of reactions. stpeters.co.inlibretexts.org For instance, in reactions involving the aldehyde or ester groups, the proximity of the other substituents might influence the approach of bulky reagents.

Table 2: Summary of Functional Group Interplay

| Reaction Type | Role of Aldehyde Group | Role of Ethyl Ester Group | Role of Fluorine Atom | Overall Effect |

| Condensation (at aldehyde) | Electrophilic center | Electron-withdrawing (activating) | Electron-withdrawing (activating) | Enhanced reactivity of the aldehyde. |

| Reduction (at aldehyde) | Substrate for reduction | Generally unreactive with mild reagents | Electron-withdrawing | Chemoselective reduction of the aldehyde is possible. |

| Ester Hydrolysis/Transesterification | Electron-withdrawing | Reaction center | Electron-withdrawing | Standard ester reactivity, potentially influenced by electronic effects. |

| Nucleophilic Aromatic Substitution (SNAr) | Electron-withdrawing (activating) | Electron-withdrawing (activating) | Leaving group | The fluorine is activated for substitution. |

Strategic Applications of Ethyl 3 Fluoro 4 Formylbenzoate As a Key Synthetic Intermediate

Construction of Complex Polycyclic Systems

The unique arrangement of reactive sites in Ethyl 3-fluoro-4-formylbenzoate makes it an exceptional precursor for the synthesis of a variety of polycyclic and heterocyclic systems. The aldehyde and ester functionalities can participate in a range of intramolecular and multi-component reactions to form fused ring structures.

Cascade reactions, which form multiple chemical bonds in a single operation, are a powerful tool for efficiently building complex molecules. nih.gov For instance, analogs of this compound, such as 2-formylphenyl acetate, can undergo catalyst-free, spontaneous aza-Mannich/lactamization cascade reactions with diamines to produce polycyclic fused δ-lactams. nih.gov This type of transformation highlights how the ortho-positioning of an aldehyde and a latent carboxyl group (in the form of an ester) can be exploited to rapidly construct intricate, nitrogen-containing polycycles.

Furthermore, the aldehyde group is a key participant in multi-component reactions (MCRs) for generating heterocyclic libraries. A notable example is the synthesis of pyrazolo[3,4-b]pyridines, a class of polycyclic systems with significant interest in medicinal chemistry. In a microwave-assisted cyclization, an analog, methyl-2-fluoro-4-formylbenzoate, is reacted with a 1H-pyrazol-5-amine and ethyl pyruvate (B1213749) to construct the fused pyridine (B92270) ring. mdpi.com This reaction demonstrates the utility of the formyl group in forming the core of a new heterocyclic ring fused to the original benzene (B151609) ring. The fluorine substituent in these structures is often incorporated to enhance biological activity or modulate physicochemical properties. google.com

The general strategy for these syntheses often involves the initial reaction of the aldehyde with a dinucleophile, followed by an intramolecular cyclization involving the ester group, leading to the formation of a new fused ring.

Table 1: Examples of Polycyclic Systems Synthesized from Formylbenzoate Analogs

| Starting Aldehyde Analog | Reagents | Resulting Polycyclic System | Reaction Type |

| 2-Formylphenyl acetate | Diamines | Polycyclic δ-lactam | Aza-Mannich/Lactamization Cascade nih.gov |

| Methyl-2-fluoro-4-formylbenzoate | 3-(4-Ethylphenyl)-1H-pyrazol-5-amine, Ethyl pyruvate | Pyrazolo[3,4-b]pyridine | Multi-component Cyclization mdpi.com |

Role in Asymmetric Synthesis and Chiral Induction

The synthesis of single-enantiomer compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a chiral drug can have vastly different biological activities. acs.org this compound and its derivatives are valuable substrates in asymmetric synthesis, where the aldehyde group plays a crucial role in the creation of new stereocenters.

A significant application is in the asymmetric synthesis of 3-substituted isoindolinones, a class of chiral heterocycles that exhibit a range of biological activities. acs.org In a key strategy, α-amido sulfones derived from 2-formyl benzoates undergo an asymmetric nitro-Mannich (aza-Henry) reaction followed by an in-situ lactamization. The addition of a nucleophile to the aldehyde group creates a new chiral center, and the stereochemical outcome of this addition is controlled by a chiral catalyst. The use of bifunctional organocatalysts, such as Takemoto's catalyst, has proven highly effective in achieving excellent enantioselectivity (up to 98% enantiomeric excess) in these cascade reactions. acs.org

Similarly, the related process of asymmetric nucleophilic fluoroalkylation of 2-cyanobenzaldehydes can lead to the formation of chiral fluorinated phthalides. beilstein-journals.org Although this example uses a cyano group as the ester precursor, the principle remains the same: the aldehyde is converted into a new stereocenter in a controlled fashion. These reactions demonstrate that the formyl group is an ideal electrophilic handle for the introduction of chirality.

The general approach involves the enantioselective addition of a nucleophile to the C=O bond of the aldehyde, guided by a chiral catalyst or auxiliary, followed by cyclization to form the final, enantioenriched heterocyclic product.

Table 2: Asymmetric Reactions Utilizing 2-Formylbenzoate Scaffolds

| Substrate Type | Reaction | Chiral Control | Product Class | Enantiomeric Excess (ee) |

| α-Amido sulfones from 2-formyl benzoates | Asymmetric aza-Henry/Lactamization | Bifunctional Organocatalyst (Takemoto's catalyst) | 3-(Nitromethyl)isoindolinones | Up to 98% acs.org |

| 2-Cyanobenzaldehyde | Asymmetric Trifluoromethylation/Lactonization | Chiral Auxiliary | 3-(Trifluoromethyl)phthalide | High diastereoselectivity beilstein-journals.org |

Precursor for Advanced Pharmaceutical Building Blocks

A building block in medicinal chemistry is a molecule that can be readily incorporated into a larger, more complex structure, often a drug candidate. This compound is an excellent example of such a precursor, providing a scaffold that can be elaborated into a wide array of advanced pharmaceutical building blocks. smolecule.comfluorochem.co.uk

The presence of fluorine is particularly significant, as the incorporation of fluorine atoms into drug molecules is a common strategy to enhance metabolic stability, binding affinity, and bioavailability. nih.gov The aldehyde and ester groups serve as versatile reaction points for building molecular complexity. For instance, the aldehyde can be converted into amines via reductive amination, into alcohols via reduction, or into various heterocyclic systems through condensation reactions. The ester can be hydrolyzed to a carboxylic acid, which can then be used in amide bond formation, a cornerstone of medicinal chemistry.

A related compound, ethyl 3-fluoro-4-hydroxybenzoate, serves as an intermediate in the synthesis of various drug molecules, leveraging its biological activity and ability to modify pharmacokinetic properties. smolecule.com Similarly, this compound is a key starting material for creating more complex building blocks. For example, it can be used in the synthesis of halogen-doped pyrroles, which are important scaffolds in medicinal chemistry. nih.gov The synthesis of the herbicide Saflufenacil, a complex phenyluracil derivative, also relies on fluorinated benzoic acid intermediates, demonstrating the utility of these building blocks in creating agrochemicals. google.com

Derivatization for Chemical Library Synthesis

Chemical library synthesis is a strategy used in drug discovery to generate a large number of structurally related compounds for high-throughput screening. The ideal starting material, or scaffold, for a chemical library should possess reactive functional groups that allow for the easy and systematic introduction of diverse chemical appendages. mdpi.com

This compound is well-suited for this purpose. The aldehyde group is particularly useful as it can undergo a wide range of reliable reactions, such as the formation of imines and Schiff bases by reacting with a library of primary amines. This reaction is often high-yielding and can be performed under mild conditions. The resulting imines can be further reduced to stable secondary amines, adding another layer of diversity.

For example, a library of steroidal Schiff bases was synthesized by reacting an aldehyde-functionalized steroid with various primary amines, including 2-amino-6-fluorobenzothiazole (B1267395) and thiosemicarbazide. This same principle can be applied to this compound, where the steroidal core is replaced by the fluorinated benzoate (B1203000) scaffold. By reacting it with a diverse collection of amines, a large library of compounds can be rapidly generated. Each member of the library retains the core fluorobenzoate structure but features a different "R" group introduced from the amine, allowing for the systematic exploration of the chemical space around the scaffold to identify bioactive compounds. mdpi.comrug.nl The ester group can also be converted to an amide by reacting with a separate library of amines after hydrolysis, further expanding the library's diversity.

Advanced Spectroscopic and Spectrometric Characterization for Research Purposes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

High-resolution NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within the Ethyl 3-fluoro-4-formylbenzoate molecule. By analyzing the magnetic properties of atomic nuclei, researchers can confirm the substitution pattern on the benzene (B151609) ring and the identity of the ethyl ester group.

1H, 13C, and 19F NMR Data Analysis

Proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR are the primary one-dimensional experiments conducted.

¹H NMR: The proton NMR spectrum would provide information on the chemical environment of all hydrogen atoms. The aromatic region would show distinct signals for the three protons on the benzene ring, with their splitting patterns (multiplicity) and coupling constants revealing their relative positions. The ethyl group would be identified by a characteristic quartet and triplet pattern corresponding to the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons, respectively. The aldehyde proton would appear as a singlet at a significantly downfield chemical shift.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the ten carbon atoms in the molecule. The chemical shifts would confirm the presence of the carbonyl carbons of the ester and aldehyde, the carbons of the aromatic ring (with those bonded to fluorine or the electron-withdrawing groups showing characteristic shifts), and the two carbons of the ethyl group.

¹⁹F NMR: The fluorine-19 NMR is crucial for confirming the position of the fluorine atom. A single resonance would be expected, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring. For analogous compounds, the ¹⁹F NMR chemical shift for a fluorine atom at the C3 position is approximately -110 ppm.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Key Correlations |

|---|---|---|

| ¹H | 10.0 - 10.5 (s, 1H) | Aldehyde CHO |

| 7.8 - 8.2 (m, 3H) | Aromatic CH | |

| 4.3 - 4.5 (q, 2H) | Ester OCH₂ | |

| 1.3 - 1.5 (t, 3H) | Ester CH₃ | |

| ¹³C | 185 - 195 | Aldehyde CHO |

| 160 - 170 | Ester C=O | |

| 110 - 165 (C-F coupling) | Aromatic C | |

| 60 - 65 | Ester OCH₂ | |

| 10 - 15 | Ester CH₃ |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Elucidation

To definitively assign all signals and confirm the molecular structure, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity between the methylene and methyl protons of the ethyl group and the coupling between adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This would unequivocally link each aromatic proton signal to its corresponding carbon signal and do the same for the ethyl group protons and carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This can help confirm the regiochemistry, for instance, by showing a spatial relationship between the aldehyde proton and the proton at the C5 position on the ring.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

HRMS is used to determine the precise molecular weight of this compound, which allows for the calculation of its elemental formula with high confidence. The technique provides a mass-to-charge ratio (m/z) measurement with very high precision. For a molecule with the formula C₁₀H₉FO₃, the expected exact mass would be calculated and compared to the experimental value. Analysis of the fragmentation pattern in the mass spectrum can further confirm the structure by identifying characteristic losses, such as the loss of the ethoxy group (-OCH₂CH₃) or the formyl group (-CHO).

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of the molecule, providing a fingerprint that confirms the presence of key functional groups.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong, characteristic absorption bands for the carbonyl (C=O) stretching vibrations of both the ester and the aldehyde functional groups, typically in the region of 1680-1750 cm⁻¹. The C-F bond stretch and various C-H and C-C stretching and bending vibrations of the aromatic ring and ethyl group would also be present.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, often providing stronger signals for symmetric vibrations and non-polar bonds, such as the C=C bonds of the aromatic ring.

Table 2: Expected Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde C=O | Stretch | 1690 - 1715 |

| Ester C=O | Stretch | 1715 - 1735 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-O (Ester) | Stretch | 1100 - 1300 |

| C-F | Stretch | 1000 - 1400 |

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

Should a suitable single crystal of this compound be obtained, single-crystal X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. It would also reveal details about the crystal packing and any significant intermolecular interactions, such as hydrogen bonding or π-π stacking, which influence the physical properties of the compound.

Computational and Theoretical Chemistry Studies of Ethyl 3 Fluoro 4 Formylbenzoate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))nih.govnrel.gov

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to modern computational chemistry. nrel.gov DFT methods, such as the widely used B3LYP functional with a basis set like 6-311G+(d,p), offer a balance of accuracy and computational efficiency for optimizing molecular structures and calculating various properties. nih.gov These calculations are performed on the optimized geometry of the molecule to ensure the data reflects its most stable state. bhu.ac.in

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of a molecule. libretexts.org The highest occupied molecular orbital (HOMO) acts as an electron donor (nucleophilic), while the lowest unoccupied molecular orbital (LUMO) is an electron acceptor (electrophilic). libretexts.orgd-nb.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller gap suggests higher reactivity. For Ethyl 3-fluoro-4-formylbenzoate, the HOMO is likely localized on the electron-rich benzene (B151609) ring and the ester group, while the LUMO would be centered on the electron-withdrawing formyl group.

Interactive Table 1: Illustrative Frontier Molecular Orbital Energies for this compound Note: The following values are representative examples for illustrative purposes, as specific published data for this molecule is not available.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.5 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Gap (ΔE) | 5.4 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), prone to nucleophilic attack. wolfram.compreprints.org Green areas represent neutral potential. wolfram.com For this compound, the MEP map would show strong negative potential (red) around the oxygen atoms of the carbonyl in the formyl group and the ester group, identifying them as likely sites for protonation or interaction with electrophiles. Positive potential (blue) would be expected around the hydrogen atoms. bhu.ac.in

DFT calculations are widely used to predict spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov Methods like the Gauge-Including Atomic Orbital (GIAO) are employed to calculate the magnetic shielding of nuclei, which can then be converted to chemical shifts. mdpi.com These predicted spectra are invaluable for interpreting experimental data and confirming molecular structures. nih.gov For this compound, theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, which can be compared against experimental values to validate the synthesis of the compound. nih.govnih.gov

Interactive Table 2: Illustrative Predicted vs. Experimental ¹H NMR Chemical Shifts for this compound Note: The following values are representative examples for illustrative purposes.

| Proton Environment | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| -CHO | 10.1 | 10.3 |

| Aromatic-H | 7.8 - 8.2 | 7.9 - 8.3 |

| -OCH₂CH₃ | 4.4 | 4.5 |

| -OCH₂CH₃ | 1.4 | 1.4 |

Conformational Landscape Exploration and Energy Minimizationnih.gov

Molecules with rotatable bonds, like the ester group in this compound, can exist in multiple conformations. Computational methods allow for the exploration of the molecule's conformational landscape to identify the most stable, low-energy structures. rsc.org By systematically rotating the bonds and calculating the energy of each resulting conformer, a potential energy surface can be mapped. The structure corresponding to the global minimum on this surface is the most likely conformation of the molecule in the ground state. This optimized geometry is then used for all subsequent quantum chemical calculations. rsc.org

Reaction Mechanism Elucidation via Transition State Modeling

Computational chemistry is a powerful tool for investigating reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify the structures of reactants, products, intermediates, and, crucially, transition states. mdpi.com Transition state modeling helps in calculating the activation energy of a reaction, which determines its rate. mdpi.com For this compound, one could model its reaction with a nucleophile, such as in a reduction or addition reaction. The calculations would reveal the geometry of the transition state and the energy barrier that must be overcome, providing a detailed understanding of the reaction's feasibility and kinetics. bath.ac.uk

Non-Linear Optical (NLO) Properties Calculationsacs.orgnih.gov

Molecules with significant π-conjugation and charge asymmetry, features present in this compound due to its aromatic ring and electron-withdrawing/donating groups, may exhibit Non-Linear Optical (NLO) properties. researchgate.net Computational methods can predict NLO properties like the first-order hyperpolarizability (β). Materials with high β values are of interest for applications in optoelectronics and photonics. ambeed.com DFT calculations can provide an initial screening of the NLO potential of this compound, guiding further experimental investigation into its use as an NLO material.

Molecular Dynamics Simulations for Solvent Effects and Conformational Flexibility

While specific molecular dynamics (MD) simulation studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of its behavior in solution and its conformational possibilities can be understood by examining studies on structurally similar molecules. MD simulations are powerful computational tools that model the movement of atoms and molecules over time, providing critical insights into molecular behavior that is often difficult to observe experimentally. up.ac.za

For a molecule like this compound, key areas of interest for MD simulations would include the rotational freedom around its single bonds, the influence of solvents on its preferred shape, and the non-covalent interactions that govern its behavior in a condensed phase.

Solvent Effects:

The interaction between a solute like this compound and surrounding solvent molecules can significantly influence its properties and reactivity. MD simulations can reveal how solvents of varying polarities interact with the different functional groups of the molecule: the ethyl ester, the formyl group, and the fluorinated aromatic ring.

In polar solvents (e.g., water, methanol), it is expected that hydrogen bonds and strong dipole-dipole interactions would form, particularly around the oxygen atoms of the ester and formyl groups. The simulations could quantify these interactions by calculating radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom on the solute. Nonpolar solvents, in contrast, would interact primarily through weaker van der Waals forces. The type of solvent can affect the molecule's solubility and the accessibility of its reactive sites. chemrxiv.orgresearchgate.net For instance, studies on related benzoate (B1203000) derivatives have used MD simulations to understand solute-solvent interactions and their impact on dissolution behavior. researchgate.net

Conformational Flexibility:

The flexibility of this compound is primarily determined by the rotation around several key single bonds, which gives rise to different conformers (spatial arrangements of the atoms). The most significant rotations would be:

The C(ring)–C(ester) bond.

The C–O and O–C bonds within the ethyl ester group.

The C(ring)–C(formyl) bond.

The presence of the fluorine atom introduces specific electronic effects and potential intramolecular interactions, such as weak C–H···F hydrogen bonds, which could influence the preferred conformation. acs.org Studies on other fluorinated aromatic compounds have highlighted the importance of such interactions in stabilizing certain conformers. acs.orgnih.gov The interplay between the electron-withdrawing nature of the fluorine, formyl, and ester groups dictates the molecule's electrostatic potential and how it interacts with itself and its environment.

A hypothetical MD simulation would likely show that in solution, the molecule is not static but dynamically samples a range of conformations. The relative populations of these conformers would depend on the solvent, as the solvent can stabilize or destabilize certain shapes through specific interactions. chemrxiv.org

The table below conceptualizes the type of data that a molecular dynamics study on this compound might produce, illustrating the dihedral angles that define its primary conformations.

Table 1: Hypothetical Major Conformational States of this compound

This table illustrates potential low-energy conformations defined by key dihedral angles that could be identified through molecular dynamics simulations. The values are representative examples.

| Conformer | Dihedral Angle 1 (C-C-C=O) | Dihedral Angle 2 (O=C-O-C) | Relative Population in Polar Solvent (e.g., Water) | Relative Population in Nonpolar Solvent (e.g., Hexane) |

| A | ~0° (Planar) | ~180° (trans) | High | Moderate |

| B | ~180° (Anti-planar) | ~180° (trans) | Moderate | High |

| C | ~0° (Planar) | ~0° (cis) | Low | Low |

Structure Reactivity and Structure Selectivity Relationships in Ethyl 3 Fluoro 4 Formylbenzoate Chemistry

Influence of the Fluorine Substituent on Electrophilicity and Nucleophilicity

The fluorine atom at the C-3 position of Ethyl 3-fluoro-4-formylbenzoate exerts a powerful, dual-natured electronic influence on the aromatic ring and its substituents. This influence is a combination of a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance (or mesomeric) effect (+M).

Electrophilicity: The high electronegativity of fluorine results in a potent inductive withdrawal of electron density from the benzene (B151609) ring. wikipedia.orgmasterorganicchemistry.com This effect is stronger than its opposing resonance effect, where fluorine's lone pairs are donated to the π-system. wikipedia.org The net result is a significant decrease in the electron density of the aromatic ring, making it substantially more electron-deficient, or electrophilic, compared to benzene. This heightened electrophilicity makes the ring susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway not typically observed in electron-rich aromatic systems. masterorganicchemistry.com In SNAr reactions, the electron-withdrawing nature of fluorine not only activates the ring towards nucleophilic attack but also serves as a potential leaving group. masterorganicchemistry.comlboro.ac.uk

Furthermore, the inductive withdrawal by the fluorine atom enhances the electrophilicity of the carbonyl carbon in the formyl group at the C-4 position. By pulling electron density away, the fluorine atom increases the partial positive charge on the aldehyde's carbon, making it a more potent electrophile for nucleophilic addition reactions. Research on related fluorinated compounds has shown that fluorine substitution can significantly impact the reactivity of adjacent functional groups. rsc.orgchinesechemsoc.org

A phenomenon known as the "negative fluorine effect" can also be observed, where the presence of a fluorine atom can destabilize an adjacent carbanion due to repulsion between the fluorine's lone pairs and the negative charge. rsc.orgcas.cn This can influence the reactivity in reactions proceeding through carbanionic intermediates.

Stereoelectronic Effects of the Formyl and Ester Groups

Stereoelectronic effects, which involve the influence of orbital alignment on molecular stability and reactivity, are critical in understanding the behavior of the formyl and ester groups in this compound. basna.ir Both groups are electron-withdrawing through resonance, pulling electron density from the aromatic ring into their respective carbonyl π-systems.

The formyl (-CHO) and ethyl carboxylate (-COOEt) groups are π-acceptors. Their π* antibonding orbitals can overlap with the π orbitals of the benzene ring, facilitating the withdrawal of electron density. masterorganicchemistry.com The planarity of these groups with the aromatic ring is crucial for maximizing this resonance effect. Any steric hindrance that forces these groups to twist out of plane would diminish their electron-withdrawing capability.

The ester group possesses additional complexity due to the ether oxygen. The conformation of the ester group is influenced by stereoelectronic interactions, such as the potential for stabilizing n → π* interactions, where a lone pair (n) on one oxygen atom interacts with the antibonding orbital (π*) of the C=O bond. nih.gov The rotational barrier around the C(aryl)-C(ester) bond and the C(ester)-O(ethyl) bond determines the group's preferred orientation relative to the ring, which in turn affects its electronic communication with the rest of the molecule. ulaval.ca These conformational preferences can influence the stability of reaction intermediates and transition states. For example, the stabilization of intermediates in the hydrolysis of esters is known to be governed by specific stereoelectronic alignments. basna.irulaval.ca

Similarly, the formyl group's reactivity is dictated by the accessibility of its carbonyl carbon. The electronic properties of the group make the oxygen atom partially negative and the carbon atom partially positive. This charge distribution, influenced by stereoelectronic effects from the adjacent fluorine and ester groups, dictates its interaction with incoming nucleophiles and its role in directing further functionalization of the ring. bac-lac.gc.ca

Regioselectivity Control in Aromatic Functionalization

The regiochemical outcome of electrophilic aromatic substitution (EAS) on the this compound ring is controlled by the combined directing effects of the three substituents. These effects determine the position at which an incoming electrophile will preferentially attack.

Fluorine (-F): The fluorine atom is a deactivating group but is an ortho, para-director. wikipedia.orgulethbridge.ca This is because while it withdraws electron density inductively, its lone pairs can stabilize the positive charge of the arenium ion intermediate via resonance when the attack occurs at the ortho or para positions. organicchemistrytutor.com

Formyl (-CHO): The formyl group is a strong deactivating group and a meta-director. It strongly withdraws electrons from the ring through both induction and resonance, deactivating all positions, but especially the ortho and para positions. masterorganicchemistry.comulethbridge.ca

Ethyl Carboxylate (-COOEt): Similar to the formyl group, the ester is a deactivating, meta-directing group. masterorganicchemistry.com

In this compound, the substituents are located at positions 1 (ester), 3 (fluoro), and 4 (formyl). The available positions for substitution are C-2, C-5, and C-6.

Position C-2: Ortho to the ester and ortho to the fluorine. It is meta to the formyl group.

Position C-5: Meta to the ester, ortho to the formyl group, and meta to the fluorine.

Position C-6: Para to the ester and meta to the fluorine. It is ortho to the formyl group.

The directing effects are in conflict. The formyl and ester groups strongly direct incoming electrophiles to positions meta to themselves (C-5 for the ester; C-2 and C-6 for the formyl). The fluorine atom directs to positions ortho and para to itself (C-2 and C-4, with C-4 being blocked).

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| Ethyl Carboxylate | C-1 | -I, -M (Deactivating) | Meta (to C-3, C-5) |

| Fluorine | C-3 | -I, +M (Deactivating) | Ortho, Para (to C-2, C-4) |

| Formyl | C-4 | -I, -M (Deactivating) | Meta (to C-2, C-6) |

Diastereoselective and Enantioselective Transformations

The formyl group of this compound is a key handle for diastereoselective and enantioselective transformations, particularly through nucleophilic additions to the carbonyl carbon. The stereochemical outcome of such reactions can be controlled by using chiral catalysts or reagents.

Research on the enantioselective addition of nucleophiles to substituted benzaldehydes has shown that the electronic nature of the substituents on the aromatic ring can significantly influence the degree of stereoselectivity. mdpi.com Specifically, aldehydes bearing electron-withdrawing groups often provide higher enantiomeric excess (ee) in catalytic asymmetric reactions. mdpi.com The presence of the electron-withdrawing fluorine and ethyl carboxylate groups in this compound would therefore be expected to be beneficial for achieving high stereoselectivity.

For instance, in the asymmetric addition of diethylzinc (B1219324) to various benzaldehydes catalyzed by chiral ligands, a clear trend is observed where electron-poor aldehydes yield products with higher enantiopurity.

| Aldehyde Substrate | Substituent Type | Enantiomeric Excess (ee) |

|---|---|---|

| 4-Nitrobenzaldehyde | Strongly Electron-Withdrawing | 83% |

| 3-Nitrobenzaldehyde | Strongly Electron-Withdrawing | 79% |

| 4-Chlorobenzaldehyde | Electron-Withdrawing | 71% |

| Benzaldehyde | Neutral | 65% |

| 4-Methoxybenzaldehyde | Electron-Donating | 11% |

The data illustrates a strong correlation between the electron-withdrawing nature of the substituent and the enantioselectivity of the reaction. This suggests that this compound, being an electron-deficient aldehyde, would be an excellent substrate for similar enantioselective transformations, such as asymmetric alkylations, allylations, or reductions of the formyl group. csic.esuni-muenchen.de Diastereoselective reactions are also plausible, for example, by reacting the aldehyde with a chiral nucleophile, where the existing chirality of the nucleophile would direct the formation of one diastereomer over the other. rsc.org

Emerging Research Frontiers and Methodological Advancements

Green Chemistry Approaches in Formylbenzoate Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of aromatic aldehydes and their derivatives to minimize environmental impact and enhance safety. scielo.brresearchgate.net These strategies focus on reducing waste, using less hazardous substances, and improving energy efficiency. scielo.br For the synthesis of formylbenzoates, this involves moving away from traditional methods that may use stoichiometric amounts of hazardous oxidants or solvents.

One key green approach is the use of biocatalysis, where enzymes or whole microorganisms are used to perform specific chemical transformations under mild conditions, typically in aqueous media at ambient temperature and pressure. scielo.brresearchgate.net This not only reduces energy consumption but also often leads to higher selectivity, minimizing the formation of byproducts. illinois.edu Another important strategy is the application of mechanochemistry, such as ball milling, which can facilitate reactions in the absence of bulk solvents, thereby reducing waste and simplifying product isolation. rsc.org The development of catalysts based on earth-abundant and non-toxic metals, like the use of ZnO in related syntheses, also aligns with green chemistry principles. Furthermore, the concept of atom economy is central, encouraging the design of synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. scielo.br

| Principle | Conventional Approach | Green Chemistry Alternative | Benefit |

| Oxidizing Agent | Stoichiometric heavy metal oxidants (e.g., CrO₃, KMnO₄) | Catalytic oxidation with O₂ or H₂O₂; Electrochemical oxidation. nih.gov | Avoids toxic heavy metal waste; uses benign oxidants. |

| Solvents | Chlorinated hydrocarbons (e.g., DCM, Chloroform) | Water, supercritical CO₂, ionic liquids, or solvent-free conditions (mechanochemistry). rsc.org | Reduces volatile organic compound (VOC) emissions; lowers toxicity. |

| Catalysis | Homogeneous catalysts, often based on precious metals. | Heterogeneous, recyclable catalysts; biocatalysts (enzymes). scielo.brmdpi.com | Simplifies catalyst separation and reuse; enables milder reaction conditions. |

| Energy | High temperatures and pressures. | Ambient temperature and pressure; use of alternative energy sources like microwaves or ultrasound. frontiersin.org | Lowers energy consumption and carbon footprint. |

This table illustrates a comparison of conventional and green chemistry approaches applicable to the synthesis of aromatic aldehydes like Ethyl 3-fluoro-4-formylbenzoate.

Continuous Flow Chemistry for Scalable Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs), offering significant advantages over traditional batch processing. frontiersin.orgeuropa.eu In a flow system, reagents are continuously pumped through a network of tubes or microreactors where the reaction occurs. europa.eu This methodology is particularly well-suited for the synthesis of this compound, enabling a safer, more scalable, and highly reproducible manufacturing process.

The key benefits of flow chemistry include superior heat and mass transfer due to the high surface-area-to-volume ratio of the reactors. frontiersin.org This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. For reactions that are highly exothermic or involve hazardous reagents or unstable intermediates, flow chemistry significantly enhances safety by minimizing the volume of reactive material present at any given moment. europa.euacs.org Furthermore, flow systems facilitate the integration of multiple synthetic and purification steps into a single, automated process, which can dramatically reduce production time and cost. acs.org The synthesis of complex molecules, which often require multiple sequential steps, can be streamlined; for example, the formation of an intermediate via a Grignard reaction followed immediately by a subsequent transformation can be performed in-line, avoiding the isolation of sensitive intermediates. acs.org

| Feature | Batch Processing | Continuous Flow Chemistry | Advantage for Formylbenzoate Synthesis |

| Scalability | Challenging; often requires re-optimization of conditions. | Straightforward; achieved by extending operational time or "numbering-up" reactors. europa.eu | Faster transition from laboratory-scale discovery to industrial production. |

| Safety | Higher risk due to large volumes of hazardous materials. | Inherently safer due to small reactor volumes and better heat dissipation. europa.euacs.org | Enables the use of more reactive or hazardous reagents with greater control. |

| Process Control | Difficult to maintain uniform temperature and mixing. | Precise control over temperature, pressure, and mixing. frontiersin.org | Improved yield, selectivity, and reproducibility. |

| Integration | Multi-step synthesis requires isolation at each stage. | Multiple steps can be integrated into a continuous sequence. acs.org | Reduced manual handling, faster overall synthesis time, and less waste. |

| Efficiency | Can lead to lower space-time yields. | Higher throughput and efficiency due to continuous operation. | More efficient use of manufacturing footprint and resources. |

This table summarizes the primary advantages of employing continuous flow chemistry for the synthesis of this compound compared to traditional batch methods.

Photocatalytic and Electrocatalytic Transformations

Modern catalysis offers powerful tools for selective chemical transformations under mild conditions, with photocatalysis and electrocatalysis standing out as particularly promising for the synthesis of complex aromatic compounds. nih.govnih.gov These methods provide alternative activation pathways that avoid harsh reagents and high temperatures.

Photocatalysis utilizes visible light to initiate chemical reactions by exciting a photocatalyst, which can then engage in electron or energy transfer processes. nih.govnih.gov For a molecule like this compound, photocatalysis opens up novel reaction pathways, such as the direct functionalization of C–H or C–F bonds. nih.govnih.gov This emerging field allows for the late-stage modification of complex molecules with high precision. For instance, photocatalytic methods can facilitate the introduction of fluorine-containing groups or the selective reduction of polyfluorinated aromatics to access partially fluorinated structures. nih.govnih.gov The reactions are often conducted at room temperature and demonstrate excellent functional group tolerance. nih.gov

Electrocatalysis uses electrical potential to drive oxidation or reduction reactions, eliminating the need for chemical oxidants or reductants. nih.gov The electrochemical synthesis of aromatic aldehydes is a well-established industrial process for certain molecules and is gaining traction for more complex targets. nih.govresearchgate.net For example, the aldehyde group in this compound could potentially be synthesized via the site-selective electrochemical oxidation of the corresponding methylarene. nih.gov This method is highly tunable, as the reaction's selectivity and rate can be controlled by adjusting the applied voltage. Electrosynthesis is considered a green technology as it uses clean electrons as the "reagent" and can often be performed in environmentally benign solvents. nih.gov

| Method | Principle | Potential Application for Synthesis | Key Advantages |

| Photocatalysis | A photocatalyst absorbs light to generate excited states that mediate chemical reactions. nih.gov | C-F bond functionalization or hydrodefluorination of a precursor. nih.govnih.gov Direct C-H functionalization. | Mild reaction conditions, high selectivity, novel reactivity. |

| Electrocatalysis | An electric current drives non-spontaneous redox reactions at an electrode surface. nih.gov | Oxidation of a methyl group to an aldehyde. nih.govresearchgate.net Reductive carbonylation of an aryl halide. uniroma1.it | Avoids chemical redox agents, high tunability, scalability. |

This table outlines the principles and potential applications of photocatalysis and electrocatalysis in the synthesis of this compound.

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction

For a target molecule like this compound, AI can be applied in several ways:

Retrosynthesis Prediction: AI models, particularly those based on neural networks and transformer architectures, can deconstruct the target molecule into simpler, commercially available precursors. chemcopilot.combohrium.comarxiv.org These tools can propose multiple, sometimes non-intuitive, synthetic routes, ranking them based on predicted feasibility, cost, or step count. chemcopilot.comacs.org

Reaction Outcome Prediction: ML algorithms can predict the yield and potential byproducts of a given reaction under various conditions (e.g., different catalysts, solvents, temperatures). princeton.edunih.gov This allows chemists to computationally screen a wide range of possibilities before committing to laboratory experiments, saving time and resources. princeton.edu

Catalyst and Reagent Suggestion: By learning from extensive reaction databases, AI can suggest optimal catalysts, reagents, and reaction conditions for a specific transformation, potentially uncovering novel combinations that a human chemist might overlook. princeton.edueurekalert.org

| AI/ML Application | Description | Impact on Synthesizing this compound |

| Retrosynthesis Planning | Algorithms suggest step-by-step synthetic pathways from target to starting materials. chemcopilot.comarxiv.orgacs.org | Rapidly identifies multiple potential and novel routes, reducing reliance on human intuition. |

| Forward Reaction Prediction | Models predict the products and yields of a reaction given the reactants and conditions. nih.govneurips.cc | Optimizes reaction conditions for yield and purity before lab work begins. |

| Reaction Condition Optimization | ML models analyze data from high-throughput experiments to find the best reaction parameters. princeton.edu | Accelerates the optimization of synthetic steps, leading to more efficient processes. |

| New Reaction Discovery | AI can identify patterns in reaction data to predict entirely new chemical transformations. | May uncover more efficient or sustainable methods for key transformations in the synthesis. |

This table details the applications of Artificial Intelligence and Machine Learning in the strategic synthesis of this compound.

Q & A

Basic Research Question

- ¹H/¹³C NMR : The formyl proton appears as a singlet at δ 9.8–10.2 ppm, while the ethyl ester group shows a quartet at δ 4.3–4.4 ppm (J = 7.1 Hz) and a triplet at δ 1.3–1.4 ppm. Fluorine coupling (³JHF) splits aromatic protons into doublets .

- IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ confirms the ester carbonyl, while a peak at ~2800 cm⁻¹ indicates the formyl group.

- Resolution of Contradictions : Ambiguous NOESY or HSQC signals (e.g., overlapping aromatic peaks) are resolved using high-field instruments (≥500 MHz) or deuterated solvents to sharpen splitting patterns .

How does this compound function as a precursor in medicinal chemistry, and what bioactivity assays are relevant?

Advanced Research Question

The compound’s formyl and ester groups enable its use in synthesizing Schiff bases or heterocycles (e.g., quinazolines) with potential bioactivity:

- Schiff Base Formation : Reacts with primary amines under mild conditions (rt, ethanol) to form imines, which are screened for antimicrobial activity via microdilution assays (MIC determination against S. aureus or E. coli).

- Kinase Inhibition : Derivatives are tested in ATP-binding assays (e.g., EGFR kinase inhibition using fluorescence polarization) .

What crystallographic challenges arise in determining the solid-state structure of this compound, and how are they addressed?

Advanced Research Question

- Challenges : Low crystal quality due to flexible ethyl ester groups and weak intermolecular interactions.

- Solutions : Use SHELXT for structure solution via dual-space algorithms, followed by SHELXL refinement with anisotropic displacement parameters. Twinning or disorder is mitigated by collecting data at low temperature (100 K) and applying TWIN/BASF commands .

How does the fluorine substituent influence the compound’s stability and reactivity in material science applications?

Basic Research Question

- Stability : Fluorine’s electronegativity enhances oxidative stability, making the compound suitable for high-temperature polymer precursors (e.g., polyimide synthesis via polycondensation).

- Reactivity : The fluorine atom directs electrophilic substitution to the para position, enabling controlled functionalization. TGA analysis (5% weight loss at >250°C) confirms thermal resilience .

What strategies are employed to resolve discrepancies in HPLC purity analysis of this compound?

Basic Research Question

- Column Selection : Use C18 columns with 5 µm particle size and mobile phases like acetonitrile/water (70:30) at 1.0 mL/min.

- Detection : UV monitoring at 254 nm (aromatic absorption). Discrepancies between batches are addressed by spiking with authentic standards and validating via LC-MS (ESI+ mode for [M+H]+ ion at m/z 210.1) .

How is this compound utilized in synthesizing metal-organic frameworks (MOFs), and what properties are targeted?

Advanced Research Question

The formyl group acts as a ligand for metal nodes (e.g., Zn²⁺ or Cu²⁺) in MOF synthesis:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.